1-(4-Bromo-3-chlorophenyl)-3-phenylurea 1-(4-Bromo-3-chlorophenyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10850629
InChI: InChI=1S/C13H10BrClN2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl
Molecular Formula: C13H10BrClN2O
Molecular Weight: 325.59 g/mol

1-(4-Bromo-3-chlorophenyl)-3-phenylurea

CAS No.:

Cat. No.: VC10850629

Molecular Formula: C13H10BrClN2O

Molecular Weight: 325.59 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-chlorophenyl)-3-phenylurea -

Specification

Molecular Formula C13H10BrClN2O
Molecular Weight 325.59 g/mol
IUPAC Name 1-(4-bromo-3-chlorophenyl)-3-phenylurea
Standard InChI InChI=1S/C13H10BrClN2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)
Standard InChI Key RPQAFSUOQKXFMS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 1-(4-bromo-3-chlorophenyl)-3-phenylurea is C13H10BrClN2O, with a molecular weight of 333.59 g/mol. Its structure features a urea core (–NH–CO–NH–) bridging two aromatic rings: a 4-bromo-3-chlorophenyl group and an unsubstituted phenyl ring. The halogen atoms (bromine and chlorine) introduce electronegativity and steric bulk, influencing intermolecular interactions and reactivity .

Table 1: Comparative Molecular Properties of 1-(4-Bromo-3-chlorophenyl)-3-phenylurea and Analogues

Property1-(4-Bromo-3-chlorophenyl)-3-phenylureaChlorbromuron
Molecular FormulaC13H10BrClN2OC9H10BrClN2O2
Molecular Weight (g/mol)333.59293.54
Halogen SubstituentsBr, ClBr, Cl
Urea SubstituentsPhenyl, 4-Bromo-3-chlorophenylMethoxy, Methyl, 4-Bromo-3-chlorophenyl

The absence of methoxy or methyl groups in 1-(4-bromo-3-chlorophenyl)-3-phenylurea distinguishes it from Chlorbromuron, a commercial herbicide . This structural variation likely alters solubility and biological activity.

Spectroscopic Characterization

While direct spectral data for 1-(4-bromo-3-chlorophenyl)-3-phenylurea are unavailable, related urea derivatives provide benchmarks. For example, N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide (a structurally similar compound) exhibits characteristic NMR signals:

  • 1H NMR: Aromatic protons resonate between δ 7.10–7.45 ppm, while urea NH protons appear as broad singlets near δ 6.11 ppm .

  • 13C NMR: Carbonyl carbons (C=O) are observed at δ 153–155 ppm, with aromatic carbons in the δ 120–140 ppm range .

  • HRMS: Molecular ion peaks align with theoretical masses (e.g., [M+Na]+ at m/z 379.0207 for C17H17BrClN2O+) .

These patterns suggest that 1-(4-bromo-3-chlorophenyl)-3-phenylurea would display analogous spectral features, with adjustments for its distinct substitution pattern.

Synthesis and Manufacturing

General Urea Synthesis Strategies

Urea derivatives are typically synthesized via reactions between amines and isocyanates. For example, the Royal Society of Chemistry’s protocol for N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide involves:

  • Reacting pyrrolidine with 4-bromo-3-chlorophenyl isocyanate in dichloromethane at 0°C.

  • Purification via flash chromatography to yield the target compound in >90% purity .

Table 2: Representative Synthesis Conditions for Urea Analogues

ReactantsSolventTemperatureYield (%)Reference
4-Bromo-3-chlorophenyl isocyanate + AnilineDichloromethane0°C → RT85–92
Phenyl isocyanate + 4-Bromo-3-chloroanilineTHFReflux78

Adapting these methods, 1-(4-bromo-3-chlorophenyl)-3-phenylurea could be synthesized by coupling 4-bromo-3-chloroaniline with phenyl isocyanate under mild conditions.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring reaction at the correct amine group in polyfunctional substrates.

  • Halogen Stability: Preventing dehalogenation under acidic or basic conditions.

  • Purification: Separating urea products from unreacted starting materials using silica gel chromatography .

Recent advances in photoredox catalysis, such as those reported by Wang et al., offer potential for milder reaction conditions and higher yields .

Functional Applications and Research Findings

Material Science Applications

The compound’s rigid aromatic structure could serve as a building block for supramolecular assemblies or metal-organic frameworks (MOFs), leveraging halogen bonding for crystal engineering .

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